4-Fluoro-1-isocyanato-2-methylbenzene

Descripción general

Descripción

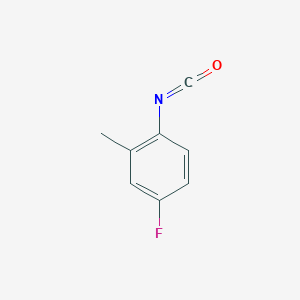

4-Fluoro-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C8H6FNO It is characterized by the presence of a fluorine atom, an isocyanate group, and a methyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-isocyanato-2-methylbenzene typically involves the reaction of 4-fluoro-2-methylphenylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process includes the careful handling of phosgene, a toxic and hazardous reagent, under stringent safety protocols.

Types of Reactions:

Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.

Polymerization Reactions: The isocyanate group can also react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

Catalysts: Tertiary amines and metal catalysts are often used to accelerate the reactions involving isocyanates.

Solvents: Organic solvents such as dichloromethane and toluene are commonly used to dissolve the reactants and facilitate the reactions.

Major Products Formed:

Ureas: Formed by the reaction of the isocyanate group with amines.

Carbamates: Formed by the reaction of the isocyanate group with alcohols.

Polyurethanes: Formed by the reaction of the isocyanate group with polyols.

Aplicaciones Científicas De Investigación

Chemical Synthesis

One of the primary applications of 4-fluoro-1-isocyanato-2-methylbenzene is as a building block in organic synthesis. It serves as an intermediate for synthesizing pharmaceuticals, agrochemicals, and other biologically active compounds. The isocyanate group can easily react with nucleophiles such as amines and thiols, facilitating the formation of ureas and thioureas, which are important in medicinal chemistry.

The compound exhibits notable biological activity , particularly in its interactions with proteins and nucleic acids. The isocyanate functional group allows it to form covalent bonds with nucleophilic sites in biomolecules, potentially altering their structure and function. This property has implications in pharmacology and toxicology, as modifications to proteins can disrupt normal biochemical pathways.

Case Study: Protein Interaction

Research has demonstrated that this compound can modify proteins involved in inflammatory responses. For instance, studies have shown that it interacts with integrins, which are crucial for cell adhesion and signaling. By covalently modifying these proteins, the compound may affect cell migration and immune responses, making it a candidate for therapeutic applications in chronic inflammation and autoimmune diseases .

Industrial Applications

In industrial settings, this compound is utilized in the production of polyurethane foams and coatings. Its reactivity with polyols allows for the formation of durable materials with desirable mechanical properties. Additionally, its fluorinated structure enhances the thermal stability and chemical resistance of the resulting products.

Regulatory Considerations

Due to its biological activity, this compound must be handled with care. Regulatory bodies classify isocyanates as hazardous substances due to their potential respiratory toxicity. Safety measures are essential when using this compound in laboratory or industrial settings to mitigate exposure risks .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-1-isocyanato-2-methylbenzene involves the reactivity of the isocyanate group. This group can react with nucleophiles to form covalent bonds, leading to the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparación Con Compuestos Similares

4-Fluoro-1-isocyanato-2-methylbenzene: The compound .

2-Fluoro-1-isocyanato-4-methylbenzene: A positional isomer with the fluorine and isocyanate groups in different positions on the benzene ring.

4-Fluorobenzyl isocyanate: A related compound with a benzyl isocyanate group instead of a methyl isocyanate group.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers and related compounds.

By understanding the properties, reactions, and applications of this compound, researchers and industry professionals can harness its potential for various scientific and industrial purposes.

Actividad Biológica

4-Fluoro-1-isocyanato-2-methylbenzene, also known as 4-fluoro-2-methylphenyl isocyanate, is an organic compound with significant biological activity. This compound belongs to the class of isocyanates, which are known for their reactivity and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H6FNO. The structure features a fluorine atom and an isocyanate functional group, which contribute to its reactivity and biological interactions.

Isocyanates, including this compound, exhibit biological activity primarily through their ability to react with nucleophilic sites in biological molecules. This reactivity can lead to the modification of proteins, nucleic acids, and lipids, resulting in various biological effects:

- Protein Modification : Isocyanates can form covalent bonds with amino acid residues in proteins, potentially altering their function and leading to cellular responses.

- Signal Transduction : The compound may interfere with signaling pathways by modifying key proteins involved in cell signaling.

- Cytotoxicity : Some studies suggest that isocyanates can induce apoptosis in certain cell types, making them candidates for anticancer therapies.

Antimicrobial Activity

Research has shown that isocyanates possess antimicrobial properties. In vitro studies indicated that this compound exhibits activity against various bacterial strains. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.06 μg/mL |

| Escherichia coli | 0.25 μg/mL |

| Streptococcus pneumoniae | 0.015 μg/mL |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In a study evaluating various isocyanates, this compound demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The observed IC50 values were notably low, indicating potent activity:

| Cell Line | IC50 Value (μM) |

|---|---|

| MDA-MB-231 | 5.0 |

| SK-Hep-1 | 3.5 |

This suggests that the compound may inhibit cell proliferation through mechanisms such as apoptosis or cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of resistant bacterial strains. The results indicated that the compound effectively inhibited growth even in strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Screening

A screening of various derivatives of isocyanate compounds revealed that those containing the 4-fluoro group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This study supports the hypothesis that fluorination may enhance the biological activity of isocyanates by improving their binding affinity to biological targets .

Propiedades

IUPAC Name |

4-fluoro-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMYFVDQCNYWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.